molecular formula C10H17ClN4OS B6750380 [4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride

[4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride

Cat. No.: B6750380
M. Wt: 276.79 g/mol
InChI Key: XGITZFOXRKUTOP-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an aminomethyl group, and a methylthiadiazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents under controlled conditions to ensure the correct positioning on the piperidine ring.

    Attachment of the Methylthiadiazole Moiety: This can be achieved through coupling reactions, often using reagents like thionyl chloride or other activating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound is used in studies to understand enzyme interactions and metabolic pathways.

    Cell Signaling: It can be employed to investigate cell signaling mechanisms and receptor binding.

Medicine

    Drug Development: The compound is explored for its potential therapeutic effects, including its role as a precursor for pharmaceutical agents.

    Diagnostics: It can be used in the development of diagnostic tools and assays.

Industry

    Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.

    Agriculture: It can be used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which [4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aminomethyl)piperidin-1-yl]-(phenyl)methanone;hydrochloride
  • [4-(Aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone;hydrochloride
  • [4-(Aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone;hydrochloride

Uniqueness

  • Structural Features : The presence of the methylthiadiazole moiety distinguishes it from other similar compounds.
  • Reactivity : Its unique structure imparts distinct reactivity patterns, making it suitable for specific applications.
  • Applications : The compound’s versatility in various fields, including chemistry, biology, medicine, and industry, highlights its uniqueness.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS.ClH/c1-7-9(16-13-12-7)10(15)14-4-2-8(6-11)3-5-14;/h8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGITZFOXRKUTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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